![molecular formula C23H16ClNO2S B2555407 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid CAS No. 477867-85-9](/img/structure/B2555407.png)
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also has a chlorophenyl group, a methylphenyl sulfanyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline ring system is planar, and the chlorophenyl, methylphenyl sulfanyl, and carboxylic acid groups would add to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The quinoline ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group might make it somewhat polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Derivatives
Research into the synthesis and derivatives of related quinoline compounds has been a subject of interest. For instance, Croisy-Delcey et al. (1991) explored the synthesis of various quinoline derivatives, including those with similar structural features to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. This synthesis process involved condensation and cyclodehydration steps, leading to a range of quinoline derivatives (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).
Potential Pharmaceutical Applications
Jampílek et al. (2004) described the synthesis of compounds structurally similar to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid, highlighting their potential as antileukotrienic agents. Their research included a detailed study of the synthesis conditions and the evaluation of the biological activity of the synthesized compounds (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).
Antimicrobial Properties
Patel et al. (2010) studied the synthesis of sulfonamides bearing quinazolin-4(3H)ones, closely related to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. They found that some of these compounds exhibited significant antibacterial and antifungal activities, which could be potentially useful in the development of new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Antiviral Research
Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. Their research focused on the antiviral properties of these compounds, particularly against the tobacco mosaic virus, suggesting potential applications in antiviral drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Anticancer and Antibacterial Agents
Gangjee et al. (1997) synthesized a series of pyrrolo[2,3-d]pyrimidines, which share structural similarities with 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid. These compounds were evaluated as potential inhibitors of thymidylate synthase, an enzyme target in cancer therapy, and also showed antibacterial properties (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1997).
Corrosion Inhibition
Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including 2-(4-methylphenyl)-1,4-dihydroquinoxaline, to explore their use as corrosion inhibitors for copper in nitric acid. This research demonstrates the potential application of quinoline derivatives in industrial settings for material protection and longevity (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2S/c1-14-6-12-17(13-7-14)28-22-20(23(26)27)18-4-2-3-5-19(18)25-21(22)15-8-10-16(24)11-9-15/h2-13H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTRXRGZRHWIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

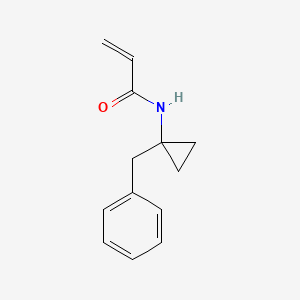
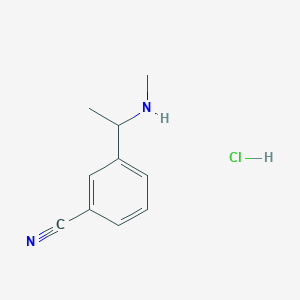
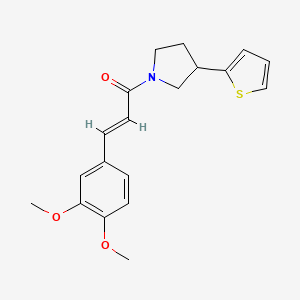
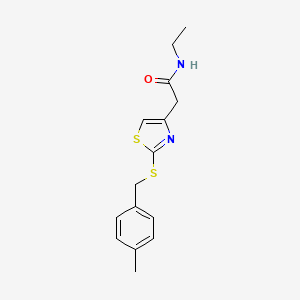
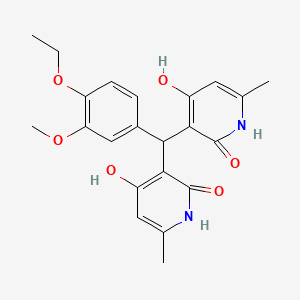
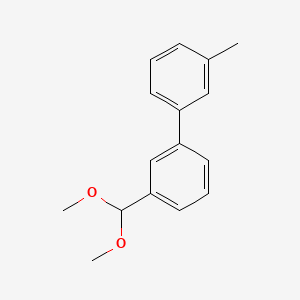
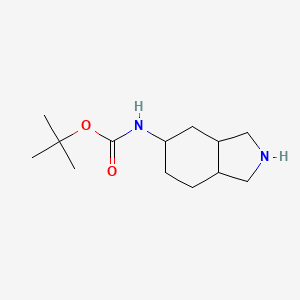
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)
![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)
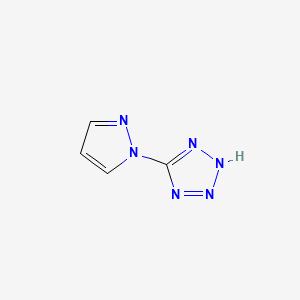
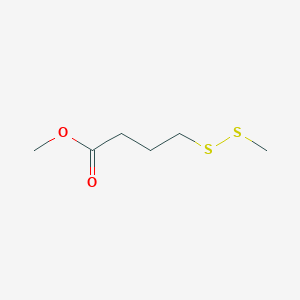
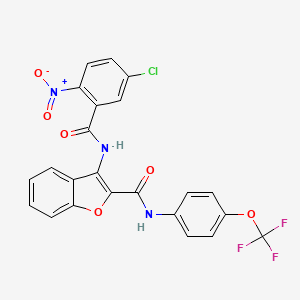
![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)